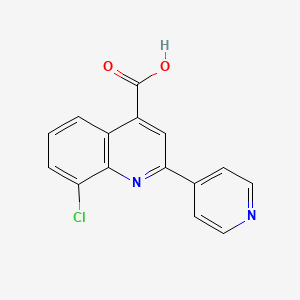
8-クロロ-2-ピリジン-4-イルキノリン-4-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound that combines a benzene ring with a pyridine ring. The presence of a chlorine atom and a pyridinyl group at specific positions on the quinoline ring system suggests potential for unique chemical reactivity and interactions. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry.
科学的研究の応用
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial activities.
Medicine: Investigated for its potential use in medicinal chemistry due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the catalytic aerobic oxidation of substituted 8-methylquinolines in palladium (II)-2,6-pyridinedicarboxylic acid systems, producing 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products. Another method involves the synthesis of macrocyclic tetraazacrown ethers with quinoline sidearms through reductive amination of aldehydes with crown ethers, which could potentially be adapted for the synthesis of substituted quinoline carboxylic acids.
Industrial Production Methods
Industrial production methods for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The catalytic aerobic oxidation of substituted 8-methylquinolines.
Reduction: Reductive amination of aldehydes with crown ethers.
Substitution: The presence of a chlorine atom allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Palladium (II)-2,6-pyridinedicarboxylic acid systems.
Reduction: Aldehydes and crown ethers.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids.
Reduction: Macrocyclic tetraazacrown ethers with quinoline sidearms.
Substitution: Various substituted quinoline derivatives.
作用機序
The mechanism of action of 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of the chlorine atom and pyridinyl group allows for unique chemical reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
4-Chloro-pyridine-2-carboxylic acid: Known for its antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains.
8-Hydroxyquinoline: Used in the formation of robust three-dimensional networks through hydrogen bonding.
Ethyl 3,7-dichloroquinoline-8-carboxylate: Stabilized by aromatic π–π stacking and weak intermolecular hydrogen bonds.
Uniqueness
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is unique due to the specific positions of the chlorine atom and pyridinyl group on the quinoline ring system, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-3-1-2-10-11(15(19)20)8-13(18-14(10)12)9-4-6-17-7-5-9/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRAKWMTLFTER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397432 |
Source


|
| Record name | 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667412-53-5 |
Source


|
| Record name | 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














